Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester
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Overview
Description
Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester is a chemical compound known for its unique properties and applications in various fields This compound is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a trifluoromethylating agent. One common method involves the reaction of 4-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base, followed by esterification with ethanol .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, with temperature and pressure conditions optimized for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted benzoic acid derivatives from substitution reactions .
Scientific Research Applications
Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester involves its ability to act as a trifluoromethylating agent. The trifluoromethyl group can be transferred to various substrates, leading to the formation of new chemical bonds. This process often involves the formation of reactive intermediates, such as radicals or carbanions, which facilitate the transfer of the trifluoromethyl group .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Similar in structure but lacks the sulfonyl group.
4-(Trifluoromethyl)benzoic acid: Similar but without the ester group.
Uniqueness
Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability, making it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
125261-30-5 |
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Molecular Formula |
C10H9F3O5S |
Molecular Weight |
298.24 g/mol |
IUPAC Name |
ethyl 4-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H9F3O5S/c1-2-17-9(14)7-3-5-8(6-4-7)18-19(15,16)10(11,12)13/h3-6H,2H2,1H3 |
InChI Key |
IMOXRQSICNVOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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